molecular formula C19H18N6 B2896620 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile CAS No. 2415455-29-5

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile

Cat. No. B2896620
CAS RN: 2415455-29-5
M. Wt: 330.395
InChI Key: HWICYGGSTWKBHV-UHFFFAOYSA-N
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Description

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile, also known as MPQC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPQC belongs to the class of quinoline derivatives and has been studied for its various biological properties.

Mechanism Of Action

The mechanism of action of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile involves its interaction with various biological targets, including enzymes, receptors, and signaling pathways. 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been shown to inhibit the activity of various enzymes, including topoisomerase II, phosphodiesterase, and monoamine oxidase. 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile also interacts with various receptors, including serotonin receptors and adenosine receptors. Additionally, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been found to modulate various signaling pathways, including PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been shown to have various biochemical and physiological effects. In cancer research, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been found to induce apoptosis and inhibit cell proliferation by causing DNA damage and inhibiting topoisomerase II activity. In inflammation research, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB pathway. In neurological disorder research, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been found to improve cognitive function and reduce neuroinflammation by modulating various signaling pathways, such as PI3K/Akt and MAPK/ERK pathways.

Advantages And Limitations For Lab Experiments

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has various advantages and limitations for lab experiments. One advantage is that 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile is readily available and can be synthesized using a simple and efficient method. Another advantage is that 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been extensively studied for its various biological properties, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. Additionally, the potential toxicity and side effects of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile need to be further investigated before it can be considered for clinical use.

Future Directions

There are several future directions for 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile research. One direction is to further investigate the molecular targets and signaling pathways of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile to better understand its mechanism of action. Another direction is to explore the potential therapeutic applications of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile derivatives with improved pharmacological properties, such as increased potency and selectivity, could lead to the discovery of novel drug candidates for various diseases.

Synthesis Methods

The synthesis of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile involves the reaction of 6-methylpyrimidin-4-amine with 1-(2-cyano-4-piperidinyl)-2-methyl-1H-indole in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of a piperazine intermediate, and results in the formation of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile as a yellow solid.

Scientific Research Applications

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been found to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorder research, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile has been studied for its potential neuroprotective effects and has been found to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-14-10-18(22-13-21-14)24-6-8-25(9-7-24)19-11-15(12-20)16-4-2-3-5-17(16)23-19/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWICYGGSTWKBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile

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